Cas no 1240817-32-6 (N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide)

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide structure
1240817-32-6 structure
Product name:N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
CAS No:1240817-32-6
MF:C16H13N3O4
Molecular Weight:311.292123556137
CID:5445531
PubChem ID:32702277

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • EN300-26680005
    • AKOS008019446
    • 1240817-32-6
    • N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
    • Z54825686
    • N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
    • インチ: 1S/C16H13N3O4/c17-9-10-18(13-5-2-1-3-6-13)16(20)12-23-15-8-4-7-14(11-15)19(21)22/h1-8,11H,10,12H2
    • InChIKey: GYRJXNSGOLKPNB-UHFFFAOYSA-N
    • SMILES: C(N(CC#N)C1=CC=CC=C1)(=O)COC1=CC=CC([N+]([O-])=O)=C1

計算された属性

  • 精确分子量: 311.09060590g/mol
  • 同位素质量: 311.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 462
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 99.2Ų

じっけんとくせい

  • 密度みつど: 1.346±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 533.5±40.0 °C(Predicted)
  • 酸度系数(pKa): -0.26±0.50(Predicted)

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26680005-0.05g
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
1240817-32-6 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26680005-0.5g
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
1240817-32-6 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26680005-5g
1240817-32-6 90%
5g
$1821.0 2023-09-12
Enamine
EN300-26680005-1g
1240817-32-6 90%
1g
$628.0 2023-09-12
Enamine
EN300-26680005-0.1g
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
1240817-32-6 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26680005-0.25g
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
1240817-32-6 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26680005-10g
1240817-32-6 90%
10g
$2701.0 2023-09-12
Enamine
EN300-26680005-2.5g
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
1240817-32-6 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26680005-10.0g
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
1240817-32-6 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26680005-5.0g
N-(cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide
1240817-32-6 95.0%
5.0g
$1821.0 2025-03-20

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide 関連文献

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamideに関する追加情報

Professional Introduction to N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide (CAS No. 1240817-32-6)

N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide, with the chemical identifier CAS No. 1240817-32-6, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The structural features of this molecule, particularly the presence of a cyano group, a nitrophenoxy moiety, and a phenylacetamide backbone, contribute to its unique chemical properties and potential therapeutic applications.

The synthesis of N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide involves a series of well-defined chemical transformations that highlight the ingenuity of modern organic synthesis techniques. The introduction of the cyano group at the methyl position enhances the electrophilicity of the molecule, making it a versatile intermediate for further functionalization. The nitrophenoxy substituent, on the other hand, imparts electronic and steric effects that can influence the molecule's interactions with biological targets. These structural elements collectively contribute to the compound's reactivity and its potential as a pharmacophore in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel amide-based compounds for their therapeutic potential. Amides are known for their stability and biocompatibility, making them ideal candidates for drug development. The phenylacetamide moiety in N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide is particularly noteworthy, as it has been shown to exhibit various biological activities in preclinical studies. These activities range from anti-inflammatory and analgesic effects to potential applications in neurodegenerative diseases.

The biological activity of N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide has been extensively studied in vitro and in vivo. Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors involved in pain signaling and inflammation. The presence of the nitrophenoxy group is particularly significant, as it has been shown to modulate the activity of certain enzymes by acting as a competitive inhibitor or an allosteric modulator. This dual functionality makes the compound a promising candidate for further development into a therapeutic agent.

The pharmacokinetic properties of N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide are also of great interest. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. The cyano group at the methyl position influences the compound's solubility and permeability across biological membranes, which are critical factors for drug efficacy. Additionally, the phenylacetamide backbone contributes to the compound's overall lipophilicity, which can affect its distribution within the body.

The synthetic pathways for N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide have been optimized to ensure high yield and purity. These synthetic strategies often involve multi-step reactions that require careful control of reaction conditions to avoid unwanted side products. The use of advanced catalytic systems and green chemistry principles has further enhanced the efficiency and sustainability of these synthetic processes. This underscores the importance of innovative synthetic methodologies in modern drug discovery.

The role of computational chemistry in understanding the structure-activity relationships (SAR) of N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide cannot be overstated. Molecular modeling techniques have been employed to predict how different structural modifications can affect the compound's biological activity. These predictions have guided researchers in designing new analogs with enhanced potency and reduced toxicity. The integration of computational methods with experimental approaches has significantly accelerated the drug discovery process.

In conclusion, N-(Cyanomethyl)-2-(3-nitrophenoxy)-N-phenylacetamide (CAS No. 1240817-32-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it an attractive candidate for further development into novel therapeutic agents. The ongoing research in this area continues to uncover new insights into its mechanisms of action and potential applications in human health.

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